molecular formula C17H17ClO2 B8469882 4-(4-Chlorobutoxy)benzophenone

4-(4-Chlorobutoxy)benzophenone

Cat. No.: B8469882
M. Wt: 288.8 g/mol
InChI Key: GVSOKIKXRCWQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobutoxy)benzophenone is a useful research compound. Its molecular formula is C17H17ClO2 and its molecular weight is 288.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

[4-(4-chlorobutoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C17H17ClO2/c18-12-4-5-13-20-16-10-8-15(9-11-16)17(19)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2

InChI Key

GVSOKIKXRCWQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 4-hydroxybenzophenone (8 kg, 57.6 mol), potassium carbonate (8 kg, 57.6 mol), and 1-bromo-4-chlorobutane (8.384 kg, 48.9 mol) in acetone (40 L). Heat to reflux. After 20 hours, cool the reaction mixture and filter. Rinse the filter cake with acetone and evaporate the filtrate in vacuo to obtain 4-(4-chlorobutoxy) benzophenone.
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
8.384 kg
Type
reactant
Reaction Step Three
Quantity
40 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Combine 4-hydroxybenzophenone (347 g, 1.75 mol) and methanol (3.5 L). Heat to 50° C. and add a solution of sodium ethanolate in ethanol (718 mL, 21% by weight, 1.92 mol) over 20 minutes. Heat to reflux and add 1-bromo-4-chlorobutane (600 g, 3.5 mol) over 30 minutes. After 18 hours, cool the reaction mixture and evaporate in vacuo to obtain a residue. Add ethyl acetate (5 L) to give a solid. Filter and extract the filtrate with aqueous 10% sodium hydroxide solution and aqueous saturated sodium chloride solution. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give 4-(4-chlorobutoxy)benzophenone.
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
718 mL
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
3.5 L
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.